7-Nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one
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Overview
Description
7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a nitro group attached to a spiro-fused cyclopropane and isoquinoline ring system. The presence of the nitro group and the spirocyclic framework imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one typically involves multi-step organic reactions. One common method includes the reaction of diazocarbonyl compounds with aryl and alkyl vinyl ethers, vinyl sulfides, and enamines .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the spirocyclic ring system.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride, boron trifluoride diethyl etherate, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, generating reactive intermediates that interact with cellular components. These interactions can lead to the modulation of signaling pathways and enzyme activities, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Spirooxazines: Another class of spirocyclic compounds with photochromic properties.
Tetrahydroisoquinolines: Compounds with a similar isoquinoline core but lacking the spirocyclic structure.
Uniqueness
7-Nitrospiro[2,3-dihydroisoquinoline-4,1’-cyclopropane]-1-one is unique due to its combination of a nitro group and a spiro-fused cyclopropane-isoquinoline ring system. This unique structure imparts distinct chemical reactivity and potential biological activities, setting it apart from other spirocyclic compounds.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
7-nitrospiro[2,3-dihydroisoquinoline-4,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C11H10N2O3/c14-10-8-5-7(13(15)16)1-2-9(8)11(3-4-11)6-12-10/h1-2,5H,3-4,6H2,(H,12,14) |
InChI Key |
XVCZXLQZWJDXIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNC(=O)C3=C2C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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